molecular formula C15H6Cl2F6O B1166251 N,N-DIMETHYLACETAMIDE-CARBONYL-14C) CAS No. 104809-87-2

N,N-DIMETHYLACETAMIDE-CARBONYL-14C)

Cat. No.: B1166251
CAS No.: 104809-87-2
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Description

Significance of Carbon-14 (B1195169) Labeling in Chemical and Biochemical Research

Carbon-14 (¹⁴C) is a radioactive isotope of carbon that plays a crucial role in chemical and biochemical research. openmedscience.comwikipedia.org Its long half-life of approximately 5,730 years makes it ideal for long-term studies. openmedscience.commoravek.com A key advantage of using ¹⁴C is that its incorporation into a molecule does not significantly alter the compound's chemical properties, ensuring that the labeled molecule behaves almost identically to its non-labeled counterpart. openmedscience.comwikipedia.org This characteristic is vital for accurately tracing metabolic pathways, and studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. acs.org

The ability to choose the exact location of the ¹⁴C label within a molecule provides a high degree of precision in research. moravek.com This site-specific labeling allows scientists to track specific parts of a molecule through complex reactions and biological processes. moravek.com Furthermore, carbon-14 emits low-energy beta particles, which makes it a safer option for laboratory use compared to other radioisotopes. moravek.com

Overview of N,N-Dimethylacetamide as a Chemical Entity in Academic Contexts

N,N-Dimethylacetamide (DMAC) is a polar, aprotic, high-boiling solvent with the chemical formula CH₃C(O)N(CH₃)₂. wikipedia.orgacs.org It is a colorless liquid that is miscible with water and most organic solvents. wikipedia.orgchemicalbook.com DMAC is widely used in organic synthesis and as a reaction medium for the production of pharmaceuticals, agrochemicals, and polymers. chemicalbook.comatamanchemicals.com It is also utilized as a solvent for fibers, in the production of polyimide films, and in the manufacturing of adhesives. wikipedia.orgatamanchemicals.com

In a laboratory setting, DMAC serves as a multipurpose reagent, capable of delivering its own atoms to the synthesis of various compounds. mdpi.com It is stable in the presence of strong bases, making it a suitable solvent for reactions involving such reagents. wikipedia.orgacs.org However, it undergoes hydrolysis in the presence of acids. wikipedia.orgacs.org

Rationale for Carbonyl-14C Site-Specific Labeling in Mechanistic Studies

The specific labeling of the carbonyl carbon in N,N-dimethylacetamide with ¹⁴C is particularly useful for mechanistic studies. This is because the carbonyl group is a key reactive site in many of the transformations that DMAC undergoes. By labeling this specific carbon, researchers can precisely follow the fate of the carbonyl fragment during chemical reactions and metabolic processes.

For instance, in metabolic studies, tracking the ¹⁴C-labeled carbonyl group can help identify the various metabolites formed from the breakdown of DMAC. This information is crucial for understanding the compound's metabolic pathways and potential biotransformations in biological systems. In studies of chemical synthesis, tracing the labeled carbonyl carbon can elucidate reaction mechanisms, helping to understand how the molecule is transformed and incorporated into new structures. mdpi.com This site-specific labeling provides a clear and unambiguous way to track the involvement of the carbonyl group in complex chemical and biological transformations.

Properties

CAS No.

104809-87-2

Molecular Formula

C15H6Cl2F6O

Synonyms

N,N-DIMETHYLACETAMIDE-CARBONYL-14C)

Origin of Product

United States

Radiosynthesis and Characterization of N,n Dimethylacetamide Carbonyl 14c

Strategies for Carbonyl-14C Isotopic Incorporation

The synthesis of N,N-dimethylacetamide-carbonyl-14C necessitates the strategic incorporation of the ¹⁴C isotope at the carbonyl position. Several methodologies can be employed to achieve this, ranging from the use of ¹⁴C-labeled precursors to sophisticated transition metal-catalyzed reactions.

Construction Strategies for Radiolabeling

The fundamental approach to constructing N,N-dimethylacetamide-carbonyl-14C involves the formation of an amide bond between a ¹⁴C-labeled carbonyl-containing precursor and dimethylamine (B145610). The choice of the radiolabeled precursor is critical and directly influences the synthetic route. A common and efficient strategy is the use of [1-¹⁴C]acetyl chloride. This precursor contains the ¹⁴C label at the desired carbonyl position and readily reacts with dimethylamine to form the target molecule. The reaction is typically carried out in an inert solvent at low temperatures to control the exothermic reaction and prevent the formation of byproducts.

Another viable strategy involves the use of [1-¹⁴C]acetic acid. However, the direct condensation of a carboxylic acid with an amine is generally less efficient and requires the use of coupling agents to activate the carboxylic acid.

Precursor Radiosynthesis Approaches

The availability of suitable ¹⁴C-labeled precursors is paramount for the successful radiosynthesis of N,N-dimethylacetamide-carbonyl-14C. The most common starting material for the synthesis of many ¹⁴C-labeled compounds is barium carbonate-¹⁴C (Ba¹⁴CO₃). This primary precursor can be converted into a variety of useful synthons.

For the synthesis of [1-¹⁴C]acetyl chloride, a typical route involves the carbonation of a Grignard reagent, such as methylmagnesium bromide, with [¹⁴C]carbon dioxide (generated from Ba¹⁴CO₃) to produce [1-¹⁴C]acetic acid. The subsequent treatment of [1-¹⁴C]acetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), yields the desired [1-¹⁴C]acetyl chloride.

Precursor Synthesis StepReagents and ConditionsProduct
Generation of [¹⁴C]CO₂Ba¹⁴CO₃, strong acid (e.g., H₂SO₄)[¹⁴C]CO₂
Grignard CarbonationCH₃MgBr, [¹⁴C]CO₂ in an ethereal solvent[1-¹⁴C]Acetic acid
Chlorination[1-¹⁴C]Acetic acid, SOCl₂ or (COCl)₂[1-14C]Acetyl chloride

Transition Metal-Catalyzed Carbonylation Strategies

Transition metal-catalyzed carbonylation reactions offer a powerful and versatile method for the introduction of a carbonyl group into a molecule and can be adapted for ¹⁴C-labeling. researchgate.net While not the most direct route for a simple molecule like N,N-dimethylacetamide, these strategies are particularly useful for more complex structures.

Palladium-catalyzed carbonylative coupling reactions are a prominent example. researchgate.net In a hypothetical application to this synthesis, a methyl-containing substrate could be coupled with a source of ¹⁴C-labeled carbon monoxide ([¹⁴C]CO) and dimethylamine in the presence of a palladium catalyst. The [¹⁴C]CO can be generated from stable precursors, making this a potentially safer alternative to handling gaseous carbon monoxide directly. organic-chemistry.org

Catalyst SystemSubstrates¹⁴C SourceProduct
Palladium catalyst (e.g., Pd(PPh₃)₄)Methyl halide, Dimethylamine[¹⁴C]CON,N-Dimethylacetamide-carbonyl-14C

Condensation Reactions with 14C-Labeled Precursors

The formation of the amide bond in N,N-dimethylacetamide is a classic example of a condensation reaction. In the context of radiosynthesis, this involves the reaction of a ¹⁴C-labeled carboxylic acid derivative with dimethylamine, leading to the elimination of a small molecule, such as water or a salt.

The most direct and efficient condensation reaction for this purpose is the acylation of dimethylamine with [1-¹⁴C]acetyl chloride. The high reactivity of the acyl chloride ensures a rapid and often high-yielding reaction.

Alternatively, the condensation of [1-¹⁴C]acetic acid with dimethylamine can be facilitated by the use of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the amine.

Reaction Type¹⁴C-Labeled PrecursorAmineCoupling Agent/Conditions
Acylation[1-¹⁴C]Acetyl chlorideDimethylamineInert solvent, low temperature
Amide Coupling[1-¹⁴C]Acetic acidDimethylamineDCC or EDC, with or without an additive like N-hydroxysuccinimide

Radiochemical Purity and Integrity Assessment

Ensuring the radiochemical purity of N,N-dimethylacetamide-carbonyl-14C is crucial for its use in scientific studies. The presence of radiolabeled impurities can lead to misinterpretation of experimental data. Chromatographic techniques are the cornerstone for determining the purity of radiolabeled compounds.

Chromatographic Techniques for Purity Determination (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques used to separate, identify, and quantify the components of a mixture. When coupled with a radioactivity detector, they become indispensable tools for assessing the radiochemical purity of ¹⁴C-labeled compounds.

High-Performance Liquid Chromatography (HPLC):

Radio-HPLC is a widely used method for the analysis of non-volatile or thermally labile radiolabeled compounds. For N,N-dimethylacetamide-carbonyl-14C, a reversed-phase HPLC method is typically employed.

A common setup would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution profile is optimized to achieve good separation between the target compound and any potential impurities. Detection is achieved using a UV detector (for the non-radioactive components) and a flow-through radioactivity detector (e.g., a solid scintillator or a liquid scintillation counter) connected in series. The radiochemical purity is calculated by integrating the peak area of the radioactive product and expressing it as a percentage of the total radioactive peak area in the chromatogram.

HPLC ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of water and acetonitrile/methanol
Flow Rate 1.0 mL/min
Detection UV detector (e.g., at 210 nm) and a radioactivity detector

Gas Chromatography (GC):

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like N,N-dimethylacetamide. In radio-GC, the effluent from the column is passed through a device that combusts the organic compounds to CO₂ and water. The ¹⁴CO₂ is then quantified by a proportional counter or a scintillation detector.

For the analysis of N,N-dimethylacetamide-carbonyl-14C, a capillary column with a polar stationary phase is often used. The sample is injected into a heated port where it is vaporized and carried through the column by an inert gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.

GC ParameterTypical Conditions
Column Capillary column with a polar stationary phase (e.g., wax-type)
Carrier Gas Helium or Nitrogen
Injector Temperature 200-250 °C
Oven Temperature Program Ramped temperature program to ensure good separation
Detector Flame Ionization Detector (FID) and a radioactivity detector

Spectroscopic Methods for Structural Confirmation of Labeled Species

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹⁴C itself is not typically observed in standard NMR due to its low natural abundance and quadrupolar nucleus, ¹³C NMR of the unlabeled compound can provide a reference for the chemical environment of the carbonyl carbon. chemicalbook.comnih.gov In the ¹³C NMR spectrum of N,N-Dimethylacetamide, the carbonyl carbon signal appears at a characteristic downfield chemical shift. For the ¹⁴C-labeled compound, while the ¹⁴C is not directly observed, the absence of any unexpected signals in the ¹H and ¹³C NMR spectra confirms the structural integrity of the molecule. The presence of the carbonyl group can be inferred from the chemical shifts of the adjacent methyl groups in the ¹H NMR spectrum. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the incorporation of the ¹⁴C label. The molecular ion peak in the mass spectrum of N,N-Dimethylacetamide-carbonyl-¹⁴C will be shifted by +2 mass units compared to the unlabeled compound due to the presence of the ¹⁴C isotope (atomic mass ≈ 14) versus ¹²C (atomic mass ≈ 12). The fragmentation pattern can also provide structural information. For N,N-Dimethylacetamide, characteristic fragments are observed which can be used to confirm the structure. nist.govacs.orgspectrabase.commassbank.eu

Spectroscopic Data for N,N-Dimethylacetamide (Unlabeled Reference)
Technique Observed Signals/Fragments
¹³C NMR (ppm)Carbonyl (C=O): ~170 ppm, N-Methyl carbons: ~35, 37 ppm, Acetyl methyl carbon: ~21 ppm
¹H NMR (ppm)N-Methyl protons: ~2.9, 3.0 ppm (due to restricted rotation), Acetyl methyl protons: ~2.1 ppm
Mass Spec (m/z)Molecular Ion [M]⁺: 87, Major Fragments: 72, 44, 43

Note: The data in this table is representative for the unlabeled compound and serves as a reference for the analysis of the ¹⁴C-labeled species.

Assessment of Radiochemical Stability and Degradation in Storage

The radiochemical stability of a ¹⁴C-labeled compound is a critical parameter, as degradation can lead to the formation of radiolabeled impurities that may interfere with experimental results. openmedscience.comalmacgroup.com The stability of N,N-Dimethylacetamide-carbonyl-¹⁴C is influenced by several factors, including storage temperature, solvent, and exposure to light and oxygen. openmedscience.com

Radiolytic decomposition, or autoradiolysis, is a primary concern for radiolabeled compounds. almacgroup.comnih.gov This process involves the breakdown of the molecule due to the energy emitted by the radioactive decay of the ¹⁴C isotope. almacgroup.com To minimize degradation, N,N-Dimethylacetamide-carbonyl-¹⁴C is typically stored at low temperatures, often -20°C or below, and in a solvent that is resistant to radiolysis. openmedscience.com Storing the compound under an inert atmosphere, such as argon or nitrogen, can also help to prevent oxidative degradation. openmedscience.com

The radiochemical purity of N,N-Dimethylacetamide-carbonyl-¹⁴C is monitored over time using radio-analytical techniques, most commonly radio-HPLC. nih.goveur.nldntb.gov.uasielc.com In this method, the sample is separated by HPLC, and the eluent is passed through a radioactivity detector. This allows for the quantification of the parent compound and any radiolabeled impurities. A decrease in the percentage of radioactivity associated with the parent compound over time indicates degradation.

Typical Storage Conditions and Stability Assessment for ¹⁴C-Labeled Compounds
Parameter Recommendation/Method
Storage Temperature-20°C to -80°C
AtmosphereInert gas (e.g., Argon, Nitrogen)
SolventEthanol (B145695) or other organic solvents with good radiostability
Purity AssessmentRadio-HPLC, Radio-TLC
Monitoring FrequencyPeriodically, depending on the compound's stability profile

Note: This table provides general guidelines for the storage and stability assessment of ¹⁴C-labeled compounds, which are applicable to N,N-Dimethylacetamide-carbonyl-¹⁴C.

Potential degradation products of N,N-Dimethylacetamide-carbonyl-¹⁴C could arise from the cleavage of the amide bond, leading to the formation of [¹⁴C]acetic acid and dimethylamine. Regular analysis of the radiochemical purity ensures the integrity of the compound for its intended use in research.

Metabolic and Biotransformation Studies of N,n Dimethylacetamide Carbonyl 14c in Non Human Biological Systems

Investigations in In Vivo Animal Models

Systemic Distribution and Elimination Kinetics in Rodents

Studies in rodents, primarily rats, have been instrumental in characterizing the systemic distribution and elimination kinetics of N,N-dimethylacetamide (DMAC). Following administration of ¹⁴C-labeled DMAC, the compound is almost completely absorbed and primarily excreted in the urine. nih.gov Research in male F344 and Wistar-Han rats demonstrated that approximately 80-90% of an oral dose of [¹⁴C]DMAAm was recovered in the urine within 24 hours. nih.gov Fecal excretion and exhalation of ¹⁴C-labeled carbon dioxide were found to be minimal pathways for elimination, accounting for only about 1% and 2% of the dose, respectively. nih.gov By the 24-hour mark, less than 3% of the administered dose remained in the tissues, indicating rapid clearance from the body. nih.gov

The plasma half-life of DMAC in rats has been reported to be between 0.6 and 1.6 hours. who.intfda.gov However, its primary metabolite, N-methylacetamide (NMA), persists in the plasma for a more extended period, exceeding 24 hours in some cases. fda.gov In contrast, the plasma half-life of DMAC in mice is shorter, estimated at 0.3 to 0.5 hours, and NMA is undetectable in mouse plasma after 12 hours. fda.gov

Interactive Table: Elimination of [¹⁴C]DMAAm in Male Rats (24 hours post-oral administration)

Excretion RoutePercentage of Administered Dose
Urine80-90% nih.gov
Feces~1% nih.gov
Expired Air (as CO₂)~2% nih.gov
Residual in Tissues<3% nih.gov

Identification of 14C-Labeled Metabolites and Biotransformation Pathways (e.g., N-demethylation, hydrolysis to N-methylacetamide, N-hydroxymethylacetamide, acetamide (B32628), carbon dioxide)

The biotransformation of N,N-dimethylacetamide-carbonyl-¹⁴C in rodents proceeds through several key metabolic pathways, with N-demethylation being a primary route. The major metabolite identified in the urine of rats administered ¹⁴C-labeled DMAC is N-methylacetamide (NMA), accounting for approximately 60-70% of the metabolites. who.int

Other significant metabolites that have been identified include N-hydroxymethylacetamide (7-10%) and acetamide (7-10%). who.int The formation of these metabolites suggests a stepwise oxidative N-demethylation process. The initial oxidation of DMAC yields N-hydroxymethyl-N-methylacetamide, which is then demethylated to form NMA. who.int Further metabolism can lead to the formation of acetamide. Studies have also indicated the production of carbon dioxide, acetone (B3395972), and urea (B33335) as metabolic end products.

The primary biotransformation pathways for N,N-dimethylacetamide in rodents are:

N-demethylation: The successive removal of methyl groups is a major metabolic route.

Hydrolysis: The amide bond can be hydrolyzed, leading to the formation of smaller molecules.

Oxidation: The N-methyl groups can be oxidized to form hydroxylated intermediates.

Interactive Table: Major ¹⁴C-Labeled Metabolites of N,N-Dimethylacetamide in Rats

MetabolitePercentage of Total Metabolites (approx.)
N-methylacetamide (NMA)60-70% who.int
N-hydroxymethylacetamide7-10% who.int
Acetamide7-10% who.int

Role of Metabolic Enzymes in Carbonyl-14C Transformation

The metabolic transformation of N,N-dimethylacetamide is primarily carried out by the cytochrome P450 (CYP) family of enzymes located in the liver. In vitro studies using rat liver microsomes have indicated that CYP enzymes are responsible for the N-demethylation of DMAC. epa.gov Specifically, research suggests the involvement of CYP2E1 in the demethylation of DMAC to formaldehyde (B43269) and subsequently to N-methylacetamide. nih.govresearchgate.net

Experiments with induced microsomes have provided further insight into the specific P450 isozymes involved. Microsomes from rats treated with inducers like ethanol (B145695) or acetone, which are known to increase CYP2E1 levels, showed a higher rate of DMAC demethylation compared to control microsomes. nih.gov In reconstituted systems with purified enzymes, CYP2E1 was shown to effectively dealkylate DMAC. nih.gov The involvement of CYP enzymes is further supported by the observation that these enzymes can be inactivated by free radical metabolites produced during DMAC metabolism. who.int

Studies in In Vitro and Ex Vivo Non-Human Biological Systems

Hepatic Microsomal Metabolism and Enzymatic Activity

In vitro studies utilizing hepatic microsomes from rats have been crucial in elucidating the enzymatic basis of N,N-dimethylacetamide metabolism. These studies have confirmed that the oxidative dealkylation of DMAC occurs in the liver and results in the formation of formaldehyde. nih.gov The kinetic parameters of this N-dealkylation have been investigated, showing that the rate of metabolism can be influenced by the induction of specific cytochrome P450 enzymes. nih.gov

For instance, microsomes from rats pretreated with phenobarbital, a known inducer of CYP2B enzymes, did not show a significant increase in DMAC demethylation. nih.gov In contrast, induction with acetone or ethanol, which upregulate CYP2E1, led to a higher Vmax for DMAC demethylation. nih.gov This indicates that CYP2E1 is a key enzyme in the initial metabolic steps of DMAC. nih.govresearchgate.net

Cell Culture Models for Metabolite Profiling

While specific studies focusing solely on N,N-dimethylacetamide-carbonyl-¹⁴C in non-human cell culture models for metabolite profiling are not extensively detailed in the provided search results, the use of such systems is a standard approach in metabolism studies. Cell culture models, particularly those using hepatocytes or liver cell lines, would allow for a controlled environment to study the formation of metabolites over time. These models are valuable for identifying and quantifying metabolites without the complexities of a whole-animal system. The use of chemoselective tagging and advanced mass spectrometry techniques in cell extracts can facilitate the quantitative analysis of carbonyl-containing metabolites, which would be applicable to studying the metabolic products of DMAC. nih.gov

Applications of N,n Dimethylacetamide Carbonyl 14c in Reaction Mechanism Elucidation

Elucidation of Organic Reaction Mechanisms

The versatility of N,N-dimethylacetamide (DMAc) as a polar aprotic solvent and a reactant in some cases makes its isotopically labeled counterpart a key player in mechanistic organic chemistry.

While direct studies detailing the use of N,N-DIMETHYLACETAMIDE-CARBONYL-14C in investigating nucleophilic attack and rearrangement pathways are not extensively documented in publicly available literature, the principles of isotopic labeling allow for a clear theoretical application. In reactions where DMAc might act as a nucleophile or be subject to nucleophilic attack, the labeled carbonyl group would allow researchers to follow the fate of this functional group.

For instance, in a hypothetical rearrangement reaction where the amide functionality is transformed, tracking the 14C label would definitively show whether the carbonyl carbon remains within the original molecular skeleton or is transferred to another molecule. This is particularly useful in distinguishing between intramolecular and intermolecular rearrangement mechanisms.

Table 1: Hypothetical Application in a Rearrangement Study

Reaction Step Reactant Intermediate Product Location of 14C Label
Initial State Labeled DMAc - - Carbonyl Carbon
Nucleophilic Attack Labeled DMAc + Electrophile Adduct - Carbonyl Carbon
Rearrangement Adduct Transition State Rearranged Product Tracked to determine new position

This table illustrates a conceptual framework for how N,N-DIMETHYLACETAMIDE-CARBONYL-14C could be used to study a rearrangement reaction. The definitive location of the 14C in the final product provides unequivocal evidence for the mechanistic pathway.

The formation and cleavage of amide bonds are fundamental processes in organic chemistry and biochemistry. The use of N,N-DIMETHYLACETAMIDE-CARBONYL-14C can provide critical insights into the mechanisms of these reactions.

In amide bond formation , if a reaction utilizes the acetyl group from DMAc to form a new amide, the presence of the 14C label in the final product would confirm this pathway. Conversely, if DMAc acts solely as a solvent, the label would remain in the unreacted DMAc.

In amide bond cleavage (hydrolysis) , studying the distribution of the 14C label in the products (acetic acid and dimethylamine) can elucidate the point of bond scission. mdpi.comresearcher.liferesearchgate.net While the mechanism of simple amide hydrolysis is well-established, in more complex molecules or under specific catalytic conditions, alternative pathways could exist. The labeled carbonyl carbon acts as a definitive marker for the fate of the acetyl group.

Table 2: Research Findings on Amide Bond Dynamics

Study Focus Methodology Key Finding Relevance of 14C Labeling
Amide Hydrolysis Mechanism Acid or base catalysis Well-defined nucleophilic acyl substitution pathway. mdpi.comresearcher.liferesearchgate.net Confirms the carbonyl carbon becomes part of the carboxylic acid product.
Metal-Mediated Amide Cleavage Use of metal complexes to facilitate cleavage. Can proceed through alternative mechanisms like N,O acyl shifts. atamanchemicals.com Tracing the 14C would differentiate between direct hydrolysis and rearrangement pathways.

This table summarizes established knowledge on amide bond cleavage and highlights how isotopic labeling with N,N-DIMETHYLACETAMIDE-CARBONYL-14C could be applied to investigate more complex or novel reaction pathways.

N,N-dimethylacetamide is not only a solvent but can also act as a ligand or a reactant in organometallic catalysis. osti.govtaylorandfrancis.com The use of N,N-DIMETHYLACETAMIDE-CARBONYL-14C can help to unravel the intricate steps of a catalytic cycle.

For example, in carbonylation reactions where DMAc might be a source of a carbonyl group, the presence of the 14C label in the product would provide direct evidence of its involvement. In a study on the rhodium(I)-catalyzed carbonylation of trimethylamine (B31210) to produce DMAc, a detailed mechanism was proposed. documentsdelivered.com While this study focused on the synthesis of DMAc, a reverse study using labeled DMAc could provide insights into the reversibility of the steps and the potential for decarbonylation.

Isotopic labeling is a powerful technique for studying organometallic mechanisms. illinois.edu By using N,N-DIMETHYLACETAMIDE-CARBONYL-14C, researchers could investigate:

Ligand Exchange: Determine the rate and equilibrium of DMAc coordinating to a metal center.

Oxidative Addition/Reductive Elimination: Track the transfer of the acetyl group to or from the metal center.

Migratory Insertion: Follow the insertion of the carbonyl group into a metal-carbon or metal-hydride bond.

Studies in Polymer Chemistry

The solvent properties of DMAc are of significant importance in the field of polymer chemistry, where it is used for dissolving polymers and as a medium for polymerization reactions.

N,N-dimethylacetamide, often in conjunction with lithium chloride (LiCl), is a well-known solvent for a variety of polymers, including cellulose (B213188). atamanchemicals.comosti.gov The mechanism of dissolution involves the disruption of the intermolecular forces within the polymer, such as hydrogen bonds, and the formation of new interactions between the polymer and the solvent molecules.

While techniques like FT-IR and NMR spectroscopy provide valuable information about these interactions, the use of N,N-DIMETHYLACETAMIDE-CARBONYL-14C could offer a quantitative measure of solvent association with the polymer. By measuring the radioactivity of a polymer sample after dissolution and subsequent isolation, one could determine the amount of solvent that remains strongly bound to the polymer chains. This information is crucial for understanding the thermodynamics and kinetics of polymer dissolution.

Table 3: Polymer Dissolution Studies in DMAc

Polymer Solvent System Key Interaction Potential Role of 14C Labeling
Cellulose DMAc/LiCl Disruption of hydrogen bonds by the solvent system. atamanchemicals.com Quantify the amount of DMAc directly interacting with the cellulose chains.
Polyacrylonitrile DMAc Strong dipole-dipole interactions between the solvent and the nitrile groups of the polymer. Measure the solvent diffusion rate into the polymer matrix.

This table outlines the application of DMAc as a solvent for various polymers and suggests how N,N-DIMETHYLACETAMIDE-CARBONYL-14C could be used to gain deeper, quantitative insights into the dissolution process.

N,N-dimethylacetamide is frequently used as a solvent for various polymerization reactions, such as radical and condensation polymerizations. The solvent can influence the reaction rate, the molecular weight, and the properties of the resulting polymer.

By using N,N-DIMETHYLACETAMIDE-CARBONYL-14C as the solvent, it is possible to investigate potential chain transfer reactions involving the solvent. In a chain transfer reaction, the growing polymer chain reacts with a solvent molecule, terminating the chain and initiating a new one. If chain transfer to DMAc occurs via abstraction of a hydrogen atom, the resulting polymer would not be radioactive. However, if the acetyl group were to be involved in a less common chain transfer or termination event, the presence of the 14C label in the polymer would reveal this side reaction. This information is vital for controlling the polymerization process and tailoring the properties of the final polymer.

Biochemical and Enzymatic Mechanism Studies

The use of isotopically labeled compounds is a cornerstone of biochemical and enzymatic research, providing a powerful tool to trace metabolic pathways and elucidate reaction mechanisms. N,N-DIMETHYLACETAMIDE-CARBONYL-14C, with its radioactive carbon atom strategically placed in the carbonyl group, serves as a precise tracer for studying the enzymatic fate of N,N-dimethylacetamide (DMAC).

Tracing Substrate Transformations by Enzymes (e.g., in enzyme kinetics)

The metabolism of N,N-dimethylacetamide in biological systems is primarily mediated by the cytochrome P450 (CYP) family of enzymes, with CYP2E1 being a key isozyme involved in its biotransformation. The use of N,N-DIMETHYLACETAMIDE-CARBONYL-14C has been instrumental in delineating the metabolic pathway by allowing researchers to track the radiolabeled carbonyl group through various enzymatic transformations.

Animal studies, particularly in rats, have utilized orally administered N,N-DIMETHYLACETAMIDE-CARBONYL-14C to identify and quantify its metabolites excreted in urine. These studies have revealed that the primary metabolic route is sequential N-demethylation. The radioactive ¹⁴C label remains within the acetamide (B32628) moiety as the methyl groups are removed, enabling the characterization of the downstream products.

Detailed Research Findings:

In vivo studies have demonstrated that after administration of N,N-DIMETHYLACETAMIDE-CARBONYL-14C, the radioactivity is recovered in several key metabolites. The major metabolic pathway involves the enzymatic removal of one of the methyl groups to form N-methylacetamide (NMA), which retains the ¹⁴C-labeled carbonyl group. Further enzymatic action can lead to the formation of other metabolites.

A study investigating the metabolic fate of ¹⁴C-labeled DMAC in rats provided quantitative data on its urinary metabolites. The findings from this research are summarized in the table below.

Table 1: Urinary Metabolites of N,N-DIMETHYLACETAMIDE-CARBONYL-14C in Rats

Metabolite Percentage of Recovered Radioactivity in Urine
N-monomethylacetamide (NMA) 60-70%
N-hydroxymethylacetamide 7-10%
Acetamide 7-10%
Unchanged N,N-dimethylacetamide Present
Carbon Dioxide (from hydrolysis) <1%

This distribution of radioactivity confirms that N-demethylation is the predominant metabolic pathway. The presence of the ¹⁴C label in N-monomethylacetamide, N-hydroxymethylacetamide, and acetamide directly demonstrates that the core acetamide structure is conserved during these initial biotransformations. The very low recovery of radioactivity as ¹⁴CO₂ indicates that hydrolysis of the amide bond is a minor metabolic route. By quantifying the amount of radioactivity in each metabolite, researchers can infer the relative rates and importance of different enzymatic pathways involved in DMAC metabolism.

Kinetic Isotope Effect Studies for Rate-Limiting Step Determination

The primary enzymatic reactions involving the carbonyl group of DMAC are N-demethylation, which is an oxidative process, and to a much lesser extent, hydrolysis. For the predominant N-demethylation pathway catalyzed by cytochrome P450, the initial step is believed to be hydrogen atom abstraction from one of the N-methyl groups. In this case, a KIE at the carbonyl carbon would likely be a secondary effect, reflecting changes in the vibrational environment of the carbonyl bond during the enzymatic reaction.

Despite the theoretical applicability of this technique, a review of the available scientific literature did not yield specific studies that have utilized N,N-DIMETHYLACETAMIDE-CARBONYL-14C to determine the rate-limiting step of its enzymatic metabolism through kinetic isotope effect analysis. While KIE studies are common in mechanistic enzymology, including with other ¹⁴C-labeled compounds and deuterium-labeled substrates for cytochrome P450 enzymes, specific experimental data for N,N-DIMETHYLACETAMIDE-CARBONYL-14C in this context is not documented in the searched sources. Therefore, a quantitative analysis of the KIE for the enzymatic processing of this specific compound cannot be provided.

Advanced Analytical Methodologies for N,n Dimethylacetamide Carbonyl 14c and Its Derivatives

Radiometric Detection and Quantification

Radiometric methods are the cornerstone for the analysis of 14C-labeled compounds, offering high sensitivity and the ability to directly measure the radioactivity of the isotope.

Liquid Scintillation Counting Techniques

Liquid Scintillation Counting (LSC) is a widely used analytical technique for quantifying the activity of beta-emitting radionuclides like Carbon-14 (B1195169). uwm.edu The fundamental principle involves dissolving the 14C-labeled sample in a liquid scintillation cocktail. uwm.edu This cocktail contains a solvent and scintillators (fluors) that absorb the energy from the beta particles emitted by 14C and re-emit it as pulses of light. cambridge.org These light pulses are then detected and converted into an electrical signal by photomultiplier tubes (PMTs) within a liquid scintillation counter. uwm.educambridge.org The quantity of light produced is proportional to the energy of the radiation, allowing for quantification. cambridge.org

For samples like N,N-DIMETHYLACETAMIDE-CARBONYL-14C, sample preparation might involve direct dissolution in a suitable cocktail or, for complex matrices, combustion to [14C]CO2, which is then trapped and prepared for counting. researchgate.netoup.com In radiocarbon dating, a common sample preparation method involves synthesizing benzene (B151609) from the sample's carbon, as benzene has excellent light transmission properties. cambridge.orgresearchgate.net The efficiency of LSC can be very high, with modern instruments achieving counting efficiencies of approximately 92-94% for 14C under optimal conditions. uwm.edunih.gov

Table 1: Typical Performance Data for 14C Measurement by LSC

ParameterLSC-A (CO2 Absorption)LSC-B (Benzene)
Vial TypeGlass 20 mLGlass 7 mL
Mass of Carbon (g)0.63.7
Background Count Rate (min⁻¹)1.800.87
Standard Net Count Rate (min⁻¹)4.7540.0
Efficiency (%)6080
Maximum Age (years)30,30050,300

This table presents a comparison of characteristic parameters for two LSC radiocarbon measurement techniques. Data sourced from a study using a Quantulus 1220 LSC. researchgate.net

Radio-HPLC and Radio-GC for Separation and Detection

When analyzing complex mixtures containing N,N-DIMETHYLACETAMIDE-CARBONYL-14C and its derivatives, chromatographic separation is necessary before quantification. Radio-High-Performance Liquid Chromatography (Radio-HPLC) and Radio-Gas Chromatography (Radio-GC) are powerful techniques that couple the separation power of chromatography with radiometric detection. eag.comalmacgroup.com

In Radio-HPLC , the effluent from the HPLC column is directed to a radioactivity detector. eag.com There are two primary methods for this detection:

Fraction Collection and LSC : The column effluent is collected into vials at specific time intervals. The solvent is then evaporated, a scintillation cocktail is added to each vial, and the radioactivity is counted using a standard LSC. This method's sensitivity can be increased by extending the counting time but is often labor-intensive. eag.com

Flow-Through Detection : The HPLC eluent is continuously mixed with a scintillation cocktail and passed through a flow cell positioned between photomultiplier tubes. This provides a real-time chromatogram of the radioactive components. eag.com

Table 2: Comparison of Radio-HPLC Detection Techniques

FeatureFraction Collection / LSCFlow-Through Detection
ProcessLabor-intensive, time-consumingReal-time monitoring
ResolutionFunction of fraction collection timeFunction of flow cell volume and flow rate
SensitivityFunction of counting time (can be high)Function of flow cell volume and residence time
ThroughputLow; can be increased with microplate LSC systemsHigh

This table compares the key features of the two main radio-HPLC detection methods. eag.com

Radio-GC operates on a similar principle, where the effluent from the GC column is passed through a device that converts the 14C-labeled compounds into [14C]CO2 through combustion. The resulting radioactive gas is then quantified by a proportional counter. acs.org However, for some compounds like the metabolites of N,N-dimethylacetamide, traditional GC can be problematic due to thermal decomposition in the high-temperature injection port, which can lead to low precision. nih.govnih.gov This highlights the advantage of LC-based methods for such thermally labile compounds.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) offers an alternative and often complementary approach to radiometric detection. It provides structural information and can differentiate between isotopes based on their mass-to-charge ratio.

LC-MS/MS for Metabolite and Degradant Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for identifying and quantifying metabolites and degradants of N,N-dimethylacetamide (DMAC) in complex matrices like urine. nih.govoup.comresearchgate.net This technique avoids the high temperatures of GC, thus preventing thermal degradation of metabolites. nih.gov In a typical application, a urine sample is diluted and directly injected into the LC-MS/MS system. nih.govresearchgate.net Separation is achieved on a reverse-phase C18 column, followed by detection using tandem mass spectrometry. nih.govoup.com

This method has been successfully used to simultaneously determine urinary concentrations of DMAC and its known metabolites, including N-hydroxymethyl-N-methylacetamide (DMAC-OH), N-methylacetamide (NMAC), and S-(acetamidomethyl) mercapturic acid (AMMA). nih.govresearchgate.net The high precision and low detection limits make it a valuable tool for biological monitoring and for studying metabolic pathways. nih.govnih.gov

Table 3: LC-MS/MS Method Validation for DMAC and its Metabolites in Urine

CompoundLimit of Detection (mg/L)Calibration Range (mg/L)Correlation Coefficient (r)Within-Run Accuracy (%)
DMAC0.040.05 - 5≥0.99996.5 - 109.6
DMAC-OH0.020.05 - 5≥0.99996.5 - 109.6
NMAC0.050.05 - 5≥0.99996.5 - 109.6
AMMA0.020.05 - 5≥0.99996.5 - 109.6

This table summarizes the validation parameters for an LC-MS/MS method developed for the simultaneous quantification of DMAC and its metabolites. nih.govnih.govresearchgate.net

High-Resolution Mass Spectrometry for Structural Characterization

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (ToF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is essential for the unambiguous structural characterization of unknown metabolites or degradants. The precise mass data allows for the determination of elemental compositions, which is a critical step in identifying novel compounds.

Furthermore, HRMS can be used to estimate the concentration of unlabeled metabolites when an authentic standard is not available. nih.gov A methodology has been proposed where a sample containing unlabeled metabolites is mixed with a reference sample containing the 14C-labeled metabolites. By measuring the 12C/14C isotope ratio with HRMS for each metabolite, the concentration of the unlabeled ("cold") metabolite can be calculated based on the known concentration of the radiolabeled metabolite. nih.gov This approach has been validated using instruments such as a QToF Synapt G2 and an LTQ-Orbitrap. nih.gov

Isotope Ratio Mass Spectrometry for Tracing

Isotope Ratio Mass Spectrometry (IRMS) is the definitive technique for tracing the fate of 14C-labeled compounds by measuring the ratio of 14C to stable carbon isotopes (12C and 13C). mpg.de For 14C, the most sensitive method is Accelerator Mass Spectrometry (AMS), a technique originally developed for radiocarbon dating. nih.govradiocarbon.com AMS is thousands of times more sensitive than decay counting methods like LSC, allowing for the detection of extremely low levels of 14C. selcia.comradiocarbon.com

The AMS process involves several key steps:

Sample Preparation : The carbon from the sample containing N,N-DIMETHYLACETAMIDE-CARBONYL-14C is converted into CO2 through combustion. This CO2 is then purified and reduced to elemental carbon in the form of graphite (B72142). mpg.denoaa.gov

Ionization : The graphite target is bombarded with cesium ions, creating negatively charged carbon ions. mpg.denoaa.gov

Acceleration and Separation : The ions are accelerated to very high energies (mega-electron volts) in a particle accelerator. nih.govnoaa.gov This high energy allows for the complete separation of 14C from molecular isobars, particularly 14N, which has a nearly identical mass and would otherwise interfere with detection. noaa.gov

Detection : After acceleration and separation by magnetic fields, the stable isotopes (12C, 13C) are measured in a Faraday cup, while the rare 14C ions are counted individually in a particle detector. mpg.de

The resulting isotope ratios provide a precise measure of the amount of the 14C-labeled compound or its derivatives present in a sample, making AMS an unparalleled tool for human mass balance studies and environmental tracing. selcia.comnoaa.gov

Complementary Spectroscopic Techniques

The unequivocal identification and analysis of isotopically labeled compounds such as N,N-DIMETHYLACETAMIDE-CARBONYL-14C rely on a combination of analytical methods. While chromatographic techniques are excellent for separation and quantification, spectroscopic techniques provide detailed structural information, confirming the identity of the molecule and the precise location of the isotopic label. Complementary methods, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are indispensable tools in the synthesis and analysis of such radiolabeled products.

Nuclear Magnetic Resonance (NMR) for Labeled Product Analysis

The analysis of N,N-DIMETHYLACETAMIDE-CARBONYL-14C involves confirming the integrity of the molecular structure post-synthesis. Due to hindered rotation around the carbon-nitrogen (C-N) amide bond at room temperature, the two N-methyl groups are non-equivalent, resulting in distinct signals in both ¹H and ¹³C NMR spectra. researchgate.net This feature is a key spectroscopic signature for the N,N-dimethylacetamide moiety.

For the ¹⁴C-labeled variant, the ¹H and unlabeled ¹³C NMR spectra are expected to be virtually identical to the unlabeled standard, confirming the presence of the correct molecular framework. The most significant analysis comes from ¹³C NMR, where the signal for the carbonyl carbon is expected to appear in the typical downfield region for amide carbonyls, generally between 170-180 ppm. libretexts.org The presence of this signal confirms the carbonyl group, and its integration (in enriched samples) or comparison with standards helps in purity assessment.

Direct detection of the ¹⁴C nucleus is possible, but due to its quadrupolar nature and the low gyromagnetic ratio, the signals are typically very broad. However, the primary utility of ¹⁴C labeling is not for NMR detection but for its radioactivity, which allows for tracing studies. acs.orgnih.gov Therefore, standard NMR techniques are primarily used to ensure the chemical identity and purity of the labeled compound before its use in tracer studies. almacgroup.com

Table 1: Representative NMR Data for N,N-Dimethylacetamide Structure Verification

NucleusPositionExpected Chemical Shift (δ, ppm)Key Observation for Labeled Product Analysis
¹HN-CH₃~2.95 and ~2.88Two distinct singlets confirm the amide structure and hindered C-N bond rotation. researchgate.netspectrabase.com
¹HCO-CH₃~2.05A singlet confirming the acetyl methyl group. chemicalbook.com
¹³CN-CH₃~38.1 and ~35.0Two distinct signals confirm the non-equivalence of the N-methyl groups. nih.gov
¹³CCO-CH₃~21.5Signal for the acetyl methyl carbon. nih.gov
¹³CC =O~170.2Signal confirms the presence of the carbonyl carbon in the expected amide region. libretexts.orgnih.gov
¹⁴C¹⁴C =ONot typically measuredThe label's presence is confirmed via radioactivity measurement (e.g., LSC), while NMR confirms the structure into which the label was incorporated. almacgroup.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive analytical technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. For N,N-DIMETHYLACETAMIDE-CARBONYL-14C, FTIR is crucial for verifying the presence of the key carbonyl (C=O) functional group.

The IR spectrum of an amide is characterized by several distinct absorption bands. The most prominent and diagnostically important for this compound is the "Amide I" band, which arises primarily from the C=O stretching vibration. acs.orgias.ac.in For tertiary amides like N,N-dimethylacetamide, this band typically appears as a strong absorption in the region of 1630-1660 cm⁻¹. pg.edu.pl

A key aspect of analyzing N,N-DIMETHYLACETAMIDE-CARBONYL-14C with FTIR is the isotopic effect. The substitution of the naturally abundant ¹²C atom with the heavier ¹⁴C isotope in the carbonyl group increases the reduced mass of the C=O oscillator. According to Hooke's law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, the ¹⁴C=O bond will vibrate at a lower frequency than the ¹²C=O bond. This results in a measurable shift of the Amide I band to a lower wavenumber (a "red shift"). This isotopic shift provides direct evidence that the carbon-14 label has been successfully incorporated specifically at the carbonyl position. The magnitude of this shift can be theoretically estimated and confirmed experimentally, providing definitive proof of labeling.

Table 2: Characteristic FTIR Absorption Bands for N,N-Dimethylacetamide and the Effect of ¹⁴C-Labeling

Vibrational ModeBand NameWavenumber (cm⁻¹) for Unlabeled (¹²C=O) CompoundExpected Wavenumber (cm⁻¹) for ¹⁴C-Labeled CompoundSignificance
C=O StretchAmide I~1650&lt; 1650 (shifted to lower frequency)Confirms presence of the carbonyl group. A shift to a lower wavenumber is direct evidence of ¹⁴C incorporation at the carbonyl position. ias.ac.inpg.edu.pl
C-N StretchAmide III (contribution)~1260Minor or no significant shiftConfirms the amide C-N bond. ias.ac.inresearchgate.net
C-H Bending/StretchingN/A~1400-1500 and ~2800-3000No significant shiftConfirms the presence of methyl groups and the overall hydrocarbon framework of the molecule. nist.gov

Future Directions and Emerging Research Opportunities

Development of More Efficient and Greener Radiosynthesis Methods

The traditional approach to synthesizing carbon-14 (B1195169) labeled compounds has often been a bottleneck for research. nih.govacs.org These multi-step syntheses typically start with basic building blocks like Barium [14C]Carbonate (Ba[14C]CO3), requiring lengthy and resource-intensive processes that generate significant radioactive waste. nih.govacs.org The high cost and complexity of these methods have spurred the development of more efficient, cost-effective, and environmentally friendly alternatives. acs.orgnih.gov

A significant advancement is the emergence of late-stage labeling techniques. nih.govopenmedscience.comopenmedscience.comnih.gov This strategy introduces the carbon-14 isotope at or near the final step of the synthesis, which dramatically reduces the time, cost, and radioactive waste associated with the process. nih.govopenmedscience.com This approach is particularly valuable for complex molecules, avoiding the need for a complete re-design of the synthetic route. openmedscience.com

Modern catalytic methods are at the forefront of these innovations. For instance, palladium-catalyzed reactions and visible-light-mediated aminocarbonylation are being used to create 14C-labeled amides under milder conditions. nih.govacs.org Another promising green alternative is the use of biocatalysis , where enzymes are used to perform specific transformations. nih.gov Biocatalytic cascade reactions offer a cost-effective route to complex labeled molecules in a single pot, often under environmentally benign aqueous conditions. nih.govnih.gov

Table 1: Comparison of Radiosynthesis Methodologies for 14C-Labeling

Feature Traditional Multi-Step Synthesis Modern Late-Stage & Catalytic Synthesis
Starting Material Basic 14C sources (e.g., Ba[14C]CO3) nih.govacs.org Complex, non-radioactive precursors openmedscience.com
Efficiency Low overall yields, time-consuming openmedscience.com Higher efficiency, faster process openmedscience.com
Waste Generation High volume of radioactive waste nih.govopenmedscience.com Significantly reduced radioactive waste nih.gov
Cost High due to long synthesis and resource use acs.org More cost-effective nih.govopenmedscience.com
Key Technologies Classical organic reactions Palladium-catalysis, photoredox catalysis, biocatalysis nih.govacs.orgnih.gov

Expanded Applications in Environmental Remediation Technologies

N,N-DIMETHYLACETAMIDE-CARBONYL-14C is an invaluable tool for environmental science, particularly in understanding the fate of industrial solvents and pollutants. selcia.com By tracing the path of the 14C label, researchers can accurately determine a compound's degradation, mineralization, and potential for bioaccumulation in various environmental matrices like soil and water. selcia.comoup.com

Future research will leverage this capability to design and validate more effective bioremediation strategies. For example, studies using 14C-labeled contaminants like 2,4,6-trinitrotoluene (B92697) (TNT) have been crucial in evaluating the stability of residues remaining after microbial treatment, assessing their potential long-term environmental impact. nih.gov Similarly, tracing 14C-labeled N,N-dimethylacetamide can help in optimizing conditions for microbial populations to break down this solvent in contaminated sites.

Innovations are also making these studies more practical. A simplified and cost-effective system using soda lime to trap mineralized [14C]CO2 has proven as effective as more complex conventional methods for studying compound degradation in soil. oup.com This allows for broader and more accessible environmental monitoring. oup.com The data gathered from these tracer studies is essential for regulatory agencies to establish guidelines and for developing technologies that can mitigate pollution from industrial chemicals. selcia.com

Table 2: Research Findings in Environmental Fate Studies using 14C Tracers

Study Area Research Finding Implication for Remediation Source
Pollutant Degradation Quantified the mineralization of [14C]2,4-D herbicide in soil. Provides a direct measure of the effectiveness of degradation processes. oup.com
Residue Stability Evaluated the stability of non-extractable residues from 14C-TNT bioremediation. Helps assess the long-term risk of bound residues in soil. nih.gov
Metabolite Identification Combined 14C-labeling with HRMS to identify novel pesticide metabolites in rice. Essential for understanding the complete environmental impact and developing targeted remediation. wayne.edu
Bio-uptake Used 14C-labeled bicarbonate to trace carbon fixation and transfer in microbial mat communities. Elucidates microbial food webs and the pathways of carbon sequestration in ecosystems. nih.gov

Integration with Advanced Imaging Modalities for Tracing in Complex Systems

While the low-energy beta emissions of carbon-14 are not suitable for real-time, in-vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), its role in tracing is being amplified by integration with highly sensitive analytical technologies. headwaybio.com The long half-life of 14C makes it the gold standard for quantitative mass balance and metabolic fate studies, providing data that is complementary to the dynamic, real-time images produced by PET and SPECT. moravek.comquotientsciences.com

The key to this integration lies in new detection methods that far surpass the sensitivity of traditional autoradiography or liquid scintillation counting. nih.govAccelerator Mass Spectrometry (AMS) , for example, can detect minuscule amounts of 14C, enabling studies with microdoses of a labeled compound that pose no radiation risk to human subjects. selcia.comopenmedscience.com This allows for early human metabolism studies, providing critical data for drug development. selcia.com

Emerging technologies are pushing the boundaries even further:

Parallel Accelerator and Molecular Mass Spectrometry (PAMMS) couples HPLC with AMS, allowing for the real-time separation, structural identification, and quantification of 14C-labeled metabolites from complex biological samples. nih.gov

Cavity Ring-Down Spectroscopy (CRDS) is a laser-based technique that offers a more affordable and higher-throughput alternative to AMS for quantifying 14C, making this level of sensitivity more accessible. acs.org

Scanning Secondary Ion Mass Spectrometry (SIAMS) is a high-resolution imaging technique that uses an ion beam to generate 14C images from tissue sections at a subcellular level, far exceeding the resolution of conventional autoradiography. nih.gov

These advanced techniques allow N,N-DIMETHYLACETAMIDE-CARBONYL-14C to be used to generate highly detailed maps of metabolic pathways and final disposition, which can then be correlated with functional information obtained from other imaging modalities.

Cross-Disciplinary Research with Materials Science and Catalysis

The application of N,N-DIMETHYLACETAMIDE-CARBONYL-14C is expanding beyond its traditional domains into materials science and catalysis. In catalysis, the compound can be used as a probe to study reaction mechanisms on the surfaces of heterogeneous catalysts. Researchers can trace the labeled carbonyl group to understand how the amide interacts with, and is transformed by, the catalyst material. This provides invaluable insight for designing more efficient and selective industrial catalysts.

In materials science, 14C-labeled compounds are being used to understand the lifecycle and environmental impact of modern materials. A notable example is the synthesis of [14C]-Polyethylene terephthalate (B1205515) (PET) to create labeled nanoparticles. nih.gov By tracing these nanoparticles, scientists can study their fate, distribution, and bioaccumulation in organisms, addressing critical knowledge gaps about the impact of microplastic pollution. nih.gov

Furthermore, the synthesis of the labeled amide itself drives innovation in catalysis. The development of novel chemo- and biocatalytic methods for creating amide bonds under greener conditions is an active area of research. nih.govrsc.org These efforts, aimed at improving the synthesis of compounds like N,N-dimethylacetamide, contribute directly to the broader fields of sustainable chemistry and materials synthesis.

Table 3: Emerging Cross-Disciplinary Applications

Field Application of 14C-Labeled Compounds Research Goal
Heterogeneous Catalysis Tracing reactions of N,N-DIMETHYLACETAMIDE-CARBONYL-14C on catalyst surfaces. To elucidate reaction mechanisms and improve catalyst design.
Materials Science Tracking the fate of 14C-labeled plastic nanoparticles (e.g., PET). nih.gov To understand the environmental distribution and biological impact of microplastics. nih.gov
Sustainable Chemistry Developing new catalytic routes (e.g., biocatalysis) for amide synthesis. nih.gov To create greener, more efficient methods for producing chemicals and materials.
Polymer Science Incorporating labeled monomers to study polymer structure and degradation. To design more durable or biodegradable polymers with specific properties.

Q & A

Q. What are the critical considerations for synthesizing N,N-Dimethylacetamide-carbonyl-14C with high isotopic purity?

Methodological Answer:

  • Use Schlenk-line techniques under inert atmospheres to minimize contamination.
  • Employ isotopic enrichment monitoring via mass spectrometry (MS) or nuclear magnetic resonance (NMR) at each step to verify 14C incorporation .
  • Optimize reaction conditions (e.g., temperature, catalyst-to-substrate ratio) to reduce side reactions, referencing kinetic studies from primary literature on carbonyl-14C labeling .

Q. How should researchers handle and store N,N-Dimethylacetamide-carbonyl-14C to ensure safety and stability?

Methodological Answer:

  • Store in air-tight, amber-glass containers at –20°C to prevent radiolytic decomposition.
  • Use gloveboxes with HEPA filters to minimize inhalation risks, as per OSHA guidelines for volatile solvents.
  • Regularly validate storage conditions using stability assays (e.g., HPLC purity checks) .

Q. Which analytical techniques are most reliable for characterizing N,N-Dimethylacetamide-carbonyl-14C in reaction mixtures?

Methodological Answer:

  • Liquid scintillation counting (LSC) to quantify 14C activity and confirm isotopic integrity.
  • Gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution analysis for structural confirmation .
  • Cross-validate results with 2D-NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for 14C-labeled N,N-Dimethylacetamide across studies?

Methodological Answer:

  • Conduct meta-analysis of primary literature to identify variables affecting yields (e.g., solvent polarity, catalyst type).
  • Replicate experiments using standardized controls (e.g., unlabeled analogs) to isolate isotopic effects.
  • Apply statistical tools like ANOVA to assess significance of discrepancies, ensuring sample sizes meet power analysis requirements .

Q. What strategies optimize the use of N,N-Dimethylacetamide-carbonyl-14C in tracer studies for metabolic pathway analysis?

Methodological Answer:

  • Design time-course experiments with pulsed 14C labeling to track metabolite flux.
  • Combine with stable isotope-resolved metabolomics (SIRM) using 13C-glucose or 15N-ammonia for cross-validation.
  • Use compartmental modeling software (e.g., COPASI) to integrate isotopic data and infer pathway dynamics .

Q. How can researchers mitigate isotopic dilution effects when using N,N-Dimethylacetamide-carbonyl-14C in heterogeneous catalysis studies?

Methodological Answer:

  • Pre-adsorb the 14C-labeled compound onto catalyst surfaces under controlled humidity to minimize competitive binding with unlabeled species.
  • Employ quench-flow techniques to arrest reactions at millisecond intervals, followed by rapid MS analysis to capture transient intermediates .
  • Calculate dilution factors using isotope mass balance equations , accounting for solvent exchange and catalyst porosity .

Data Validation & Reproducibility

Q. What protocols ensure reproducibility in synthesizing and analyzing N,N-Dimethylacetamide-carbonyl-14C across labs?

Methodological Answer:

  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols.
  • Use reference materials from NIST (e.g., SRM 1946 for solvent purity) to calibrate instruments.
  • Document all parameters (e.g., stirring rate, degassing cycles) in machine-readable formats like Electronic Lab Notebooks (ELNs) .

Q. How should researchers address inconsistencies in 14C-NMR spectral data for N,N-Dimethylacetamide derivatives?

Methodological Answer:

  • Perform variable-temperature NMR to assess rotational barriers affecting signal splitting.
  • Compare with DFT-calculated chemical shifts (e.g., using Gaussian software) to identify conformational artifacts.
  • Validate assignments via isotopic perturbation experiments (e.g., 13C/14C mixed samples) .

Ethical & Safety Compliance

Q. What waste management protocols are recommended for 14C-labeled N,N-Dimethylacetamide in academic labs?

Methodological Answer:

  • Segregate waste by half-life and activity level, using lead-shielded containers for short-term storage.
  • Partner with licensed facilities for biodegradation assays to confirm non-persistence in effluent.
  • Document disposal workflows in compliance with IAEA Radiation Protection Standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.